molecular formula C16H34 B1614660 2,2,4,4,5,5,7,7-Octamethyloctane CAS No. 5171-85-7

2,2,4,4,5,5,7,7-Octamethyloctane

Cat. No.: B1614660
CAS No.: 5171-85-7
M. Wt: 226.44 g/mol
InChI Key: QGGICMFBIPBAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4,5,5,7,7-Octamethyloctane is a highly branched alkane with the molecular formula C16H34. It is known for its unique structure, which consists of an octane backbone with eight methyl groups attached at the 2, 4, 5, and 7 positions. This compound is often used in various industrial and research applications due to its stability and distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,4,4,5,5,7,7-Octamethyloctane can be synthesized through several methods. One common synthetic route involves the alkylation of 2,4,4-trimethylpentane with methyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to achieve efficient production. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4,5,5,7,7-Octamethyloctane primarily undergoes substitution reactions due to the presence of multiple methyl groups. These reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens (such as chlorine and bromine) and strong acids (such as sulfuric acid). The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, halogenation reactions can produce various halogenated derivatives, while acid-catalyzed reactions can lead to the formation of alkylated products .

Scientific Research Applications

2,2,4,4,5,5,7,7-Octamethyloctane has a wide range of applications in scientific research. In chemistry, it is used as a reference compound for studying the effects of branching on the physical and chemical properties of alkanes. In biology and medicine, it serves as a model compound for investigating the interactions of branched alkanes with biological membranes and proteins. Additionally, in the industrial sector, it is utilized as a solvent and a starting material for the synthesis of various specialty chemicals .

Mechanism of Action

The mechanism of action of 2,2,4,4,5,5,7,7-Octamethyloctane involves its interaction with molecular targets such as enzymes and receptors. The compound’s highly branched structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved in its action include alterations in membrane fluidity and enzyme inhibition, which can affect various biochemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,4,4,5,5,7,7-octamethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGICMFBIPBAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199662
Record name Octane, 2,2,4,4,5,5,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5171-85-7
Record name Octane, 2,2,4,4,5,5,7,7-octamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 2,2,4,4,5,5,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,4,5,5,7,7-Octamethyloctane
Reactant of Route 2
2,2,4,4,5,5,7,7-Octamethyloctane
Reactant of Route 3
2,2,4,4,5,5,7,7-Octamethyloctane
Reactant of Route 4
2,2,4,4,5,5,7,7-Octamethyloctane
Reactant of Route 5
2,2,4,4,5,5,7,7-Octamethyloctane
Reactant of Route 6
2,2,4,4,5,5,7,7-Octamethyloctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.